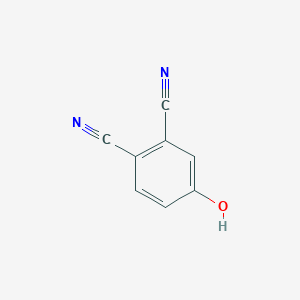

3,4-Dicyanophenol

Overview

Description

Scientific Research Applications

Polymer Solar Cells

3,4-Dicyanophenol derivatives have been utilized in the synthesis of fused-ring electron acceptors for polymer solar cells. These acceptors exhibit broad and strong absorption, high extinction coefficients, and enhanced electron mobility due to fluorine substitution. The polymer solar cells based on these fluorinated electron acceptors have shown power conversion efficiencies significantly higher than their nonfluorinated counterparts. This indicates the potential of this compound derivatives in improving the efficiency of solar energy conversion devices (Dai et al., 2017).

Novel Electron Acceptors

Research has also explored novel heteroquinonoid compounds, including this compound derivatives, as potential electron acceptors. These compounds exhibit high electrical conductivities and can form molecular complexes with various electron donors, demonstrating their potential in conductive materials. The unique intermolecular interactions facilitated by these compounds could be pivotal in developing advanced electronic materials (Yui et al., 1989).

Photocatalysis

This compound derivatives have been used in the synthesis of poly(aryl ether ketone) copolymers with metallophthalocyanine pendants. These copolymers exhibit strong optical absorption in the visible region and strong photoluminescence, indicating their potential applications in photocatalytic processes and the development of photoluminescent materials for various technological applications (Zhang et al., 2006).

Organic Synthesis and Photochemistry

In organic synthesis, this compound derivatives have been explored for their photochemical properties. For instance, the synthesis and characterization of novel peripherally and non-peripherally tetra-substituted zinc(II) and magnesium(II) phthalocyanines containing this compound units have been studied. These compounds have shown good solubility in various organic solvents and interesting photochemical properties in dimethylsulfoxide (DMSO) solutions, suggesting their use in photochemical applications (Yalazan et al., 2019).

Environmental Applications

Phosphorous-doped g-C3N4 modified with this compound derivatives has been investigated for enhanced photocatalytic activity in the degradation of pollutants such as phenol. These materials demonstrate advanced photocatalytic efficacy, attributed to the appropriate band alignment and the formation of a Z-scheme electron-hole pair generation mechanism. This suggests the potential of this compound derivatives in environmental remediation and the treatment of water pollutants (Raizada et al., 2019).

Future Directions

properties

IUPAC Name |

4-hydroxybenzene-1,2-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2O/c9-4-6-1-2-8(11)3-7(6)5-10/h1-3,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTVOPKROFUTOKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00397689 | |

| Record name | 3,4-Dicyanophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

30757-50-7 | |

| Record name | 3,4-Dicyanophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxybenzene-1,2-dicarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

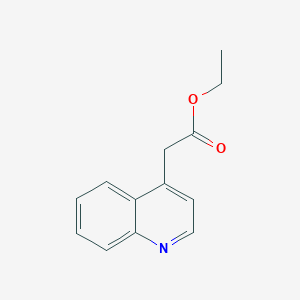

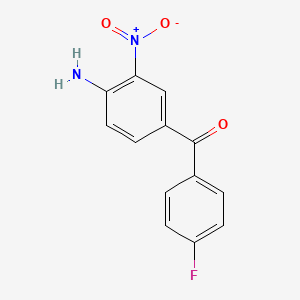

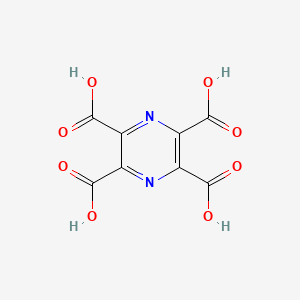

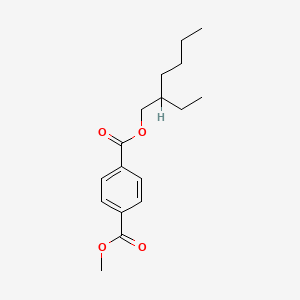

Feasible Synthetic Routes

Q & A

Q1: What makes 4-Hydroxyphthalonitrile so useful in phthalocyanine synthesis?

A: 4-Hydroxyphthalonitrile possesses two key functional groups: a phenol and two nitriles. The nitrile groups are essential for the formation of the phthalocyanine macrocycle through a template condensation reaction [, ]. The phenolic hydroxyl group offers a site for further functionalization, allowing for the introduction of various substituents onto the phthalocyanine core. This is crucial for tailoring the properties of the resulting phthalocyanines for specific applications.

Q2: Can you provide examples of how 4-Hydroxyphthalonitrile is modified for phthalocyanine synthesis?

A: Certainly. Researchers have successfully utilized 4-Hydroxyphthalonitrile to create glycosylated phthalocyanines. This involves reacting 4-nitrophthalonitrile with protected sugars (glycoses) or their thio-analogs to form dicyanophenyl glycosides. These glycosylated precursors are then deprotected and used in the phthalocyanine synthesis [, ]. Another example is the reaction with 2-(tosyloxy)ethyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside, ultimately leading to phthalocyanines with sugar moieties attached via a linker [].

Q3: Besides phthalocyanines, are there other applications of 4-Hydroxyphthalonitrile?

A: Yes, 4-Hydroxyphthalonitrile serves as a starting material for synthesizing various aromatic nitriles with high thermal stability, potentially useful in high-temperature applications []. One study investigated the synthesis of phosphonitrile-core-bearing aromatic nitriles using 4-Hydroxyphthalonitrile as a precursor [].

Q4: What are the typical reactions 4-Hydroxyphthalonitrile undergoes?

A: 4-Hydroxyphthalonitrile is susceptible to electrophilic aromatic substitution reactions. Research demonstrates that it undergoes nitration, bromination, and iodination reactions under specific conditions []. For example, it reacts with iodine to yield 4-hydroxy-5-iodophthalonitrile and 4-hydroxy-3,5-diiodophthalonitrile [].

Q5: Are there any known challenges or side reactions associated with 4-Hydroxyphthalonitrile?

A: One study revealed that reacting 4-nitrophthalonitrile (a precursor to 4-Hydroxyphthalonitrile) with carbonate, nitrite, or fluoride salts at elevated temperatures can lead to the formation of 4,4′-oxybis(phthalonitrile) as a byproduct, alongside the desired 4-hydroxyphthalonitrile []. The ratio of these products depends on the specific reaction conditions [], highlighting the importance of careful control during synthesis.

Q6: Has 4-Hydroxyphthalonitrile been studied in supramolecular chemistry?

A: Yes, a recent study explored the use of a nor-seco-cucurbit[10]uril-based supramolecular assembly for sensing 4-Hydroxyphthalonitrile []. This highlights the potential for developing novel sensors based on the interactions of 4-Hydroxyphthalonitrile with specifically designed macrocyclic molecules.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2S,3R,4R,5S,6R)-2-(4-chlorophenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B1587648.png)

![Spiro[4.5]decane-7,9-dione](/img/structure/B1587658.png)

![Oxirane, 2,2'-[1,6-naphthalenediylbis(oxymethylene)]bis-](/img/structure/B1587659.png)